molecular formula C13H16N2O4 B15059986 tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate

tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate

Cat. No.: B15059986
M. Wt: 264.28 g/mol
InChI Key: PMMZETIJLCKTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate is a carbamate-protected benzoisoxazole derivative. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes. The 5-methoxy substituent on the benzoisoxazole core likely influences electronic and steric properties, impacting reactivity and biological activity .

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

tert-butyl N-(5-methoxy-1,2-benzoxazol-3-yl)carbamate

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)18-12(16)14-11-9-7-8(17-4)5-6-10(9)19-15-11/h5-7H,1-4H3,(H,14,15,16)

InChI Key

PMMZETIJLCKTGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . These reactions are carried out under controlled conditions to ensure the formation of the desired isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoxazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs and their substituents are summarized below:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight Similarity Score
tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate -NH₂ C₁₂H₁₅N₃O₃ 249.27 0.84
tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate -NO₂ C₁₄H₁₅N₃O₆ 279.25 N/A
tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate -CH₃ C₁₃H₁₅N₂O₃ 263.27 0.82
Target Compound -OCH₃ C₁₃H₁₅N₂O₄ ~263.29 Inferred ~0.83

Substituent Effects :

  • Electron-Donating Groups (e.g., -NH₂, -OCH₃): Activate the aromatic ring toward electrophilic substitution. The amino group (-NH₂) is strongly electron-donating via resonance, while methoxy (-OCH₃) donates electrons through resonance but with less intensity .
  • Electron-Withdrawing Groups (e.g., -NO₂): Deactivate the ring, reducing nucleophilicity. The nitro group (-NO₂) increases oxidative stability but may hinder reactivity in certain reactions .

Physicochemical Properties

  • Solubility: The 5-amino analog exhibits moderate solubility in polar organic solvents (e.g., DCM, EtOAc) , while the nitro derivative shows good solubility in organic solvents due to increased polarity . The methoxy variant is expected to have intermediate solubility, influenced by the balance between lipophilicity (tert-butyl group) and polarity (methoxy).
  • The methoxy compound may exhibit a melting point closer to 150–155°C.

Biological Activity

Tert-butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a tert-butyl group linked to a benzo[d]isoxazole moiety, has a molecular formula of C13H16N2O4 and a molecular weight of 264.28 g/mol . The presence of the methoxy group at the 5-position enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially modulating various biochemical pathways. Its structural similarity to other isoxazole derivatives suggests it may exhibit similar pharmacological properties, including enzyme inhibition and receptor modulation.

Potential Applications

  • Cancer Therapy :
    • Recent studies indicate that compounds similar to this compound can act as FLT3 inhibitors, which are crucial in treating acute myeloid leukemia (AML). For instance, N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have shown significant cytotoxicity against FLT3-ITD mutant cells, suggesting that structural modifications could enhance the efficacy of isoxazole derivatives in cancer therapy .
  • Antimicrobial Activity :
    • The compound's potential as an antimicrobial agent is under investigation, particularly against resistant strains of bacteria. Compounds with similar structures have demonstrated antibacterial properties against Gram-positive bacteria, indicating that this compound may also possess such activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes some structurally related compounds and their unique aspects:

Compound Name Structural Features Unique Aspects
Tert-butyl (5-methylbenzo[d]isoxazol-3-yl)carbamateMethyl group instead of methoxyPotentially different receptor selectivity
Tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamateAmino group at 5-positionMay exhibit different biological activity due to amino functionality
Tert-butyl (4-hydroxybenzo[d]isoxazol-3-yl)carbamateHydroxyl group instead of methoxyDifferent solubility and reactivity profiles

The methoxy group in this compound enhances its lipophilicity compared to other derivatives, which could improve its interaction with target sites and overall bioavailability .

Case Study 1: FLT3 Inhibition

In a study focusing on FLT3 inhibitors for AML treatment, several derivatives were synthesized and evaluated for their potency against FLT3-WT and FLT3-ITD mutants. Among these, certain analogs exhibited high cytotoxicity and induced apoptosis in cancer cells in vitro. The findings suggest that further optimization of the benzo[d]isoxazole scaffold could lead to more effective therapeutic agents .

Case Study 2: Antibacterial Activity

A related compound demonstrated significant antibacterial activity against multidrug-resistant strains such as MRSA and VRE. The mechanism involved depolarization of the bacterial cytoplasmic membrane, indicating that similar mechanisms may be explored for this compound .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate, considering solvent and catalyst selection?

  • Methodological Answer : Synthesis typically involves coupling reactions using tert-butyl carbamate derivatives with substituted benzoisoxazoles. Key solvents include 1,4-dioxane or tetrahydrofuran (THF), with catalysts such as triethylamine or potassium carbonate. For example, reactions in 1,4-dioxane at 90°C for 1 hour yield moderate-to-high purity (≥98%) when monitored by TLC. Temperature control (0–25°C) in THF with pyridine as a base can suppress side reactions . Confirm purity via 1H NMR^1 \text{H NMR} (e.g., δ 1.45 ppm for tert-butyl protons) and mass spectrometry (expected [M+H]+ ion).

Q. How should researchers purify this compound to achieve ≥98% purity for biological assays?

  • Methodological Answer : Post-synthesis purification often employs column chromatography with silica gel and gradient elution (hexane/ethyl acetate). Recrystallization in ethanol or methanol is viable for large-scale batches. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and cross-check spectral data against literature. Impurities like unreacted isoxazole precursors can be identified via 13C NMR^{13} \text{C NMR} (e.g., absence of carbonyl signals at ~170 ppm) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use 1H NMR^1 \text{H NMR} to verify tert-butyl (9H singlet), methoxy (3H singlet at δ 3.8–4.0 ppm), and carbamate NH (broad signal at δ 8–10 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (e.g., C13_{13}H15_{15}N2_2O4_4). FT-IR can confirm carbamate C=O stretching (~1680 cm1^{-1}) and isoxazole ring vibrations (~1600 cm1^{-1}). Discrepancies in spectral data may indicate tautomerism or residual solvents .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use P95/P1 respirators for particulate filtration and nitrile gloves. Avoid inhalation by working in a fume hood. Store at 2–8°C in airtight containers away from moisture. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste channels. No acute toxicity is reported, but chronic exposure risks require monitoring .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, calculate activation barriers for carbamate formation under varying catalysts (e.g., triethylamine vs. pyridine). Integrate machine learning to predict optimal solvent-catalyst pairs from historical data. Validate predictions via small-scale experiments (1–5 mmol) and refine models iteratively .

Q. What experimental strategies mitigate instability or decomposition of this compound under storage?

  • Methodological Answer : Degradation studies in D2_2O or DMSO-d6_6 at 25–40°C reveal hydrolysis of the carbamate group. Stabilize by lyophilization and storage under argon. Add antioxidants (e.g., BHT) at 0.1% w/w to prevent radical-mediated decomposition. Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) and HPLC quantification .

Q. How should researchers resolve contradictions in spectral or reactivity data across different batches?

  • Methodological Answer : Batch variability often stems from residual catalysts (e.g., K2_2CO3_3) or solvent traces. Use ICP-MS to quantify metal impurities and 1H NMR^1 \text{H NMR} with relaxation agents (e.g., Cr(acac)3_3) to detect paramagnetic contaminants. Reactivity discrepancies (e.g., slower coupling rates) may arise from moisture sensitivity—conduct Karl Fischer titration to ensure anhydrous conditions .

Q. What methodologies assess the environmental impact of this compound’s synthesis?

  • Methodological Answer : Apply life cycle assessment (LCA) to quantify waste generation (e.g., E-factor) and energy use. Evaluate solvent recovery via distillation (e.g., 1,4-dioxane reuse). Use quantitative structure-activity relationship (QSAR) models to predict aquatic toxicity (e.g., EC50_{50} for Daphnia magna) and prioritize greener alternatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.